3-NITRODIBENZO[B,F]OXEPIN-1-YL CYANIDE
Description
Properties
IUPAC Name |
2-nitrobenzo[b][1]benzoxepine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O3/c16-9-11-7-12(17(18)19)8-15-13(11)6-5-10-3-1-2-4-14(10)20-15/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLXVBUANMHTQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C=C(C=C3O2)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Organic Chemistry and Reaction Pathways of 3 Nitrodibenzo B,f Oxepin 1 Yl Cyanide
Elucidation of Reaction Mechanisms in Dibenzoxepine Formation
The synthesis of the dibenzo[b,f]oxepine core, the foundational scaffold of the title compound, can be achieved through various strategic cyclization reactions. mdpi.com Mechanistic studies of these pathways are crucial for optimizing reaction conditions and controlling product yields. Conventional synthetic routes often involve intramolecular C-O bond formation, C-C or C=C bond formation, and Friedel-Crafts type reactions. bohrium.com
The construction of the seven-membered oxepine ring is a key synthetic challenge. Several established methods, each with a distinct mechanism, are employed:
Intramolecular Friedel-Crafts Acylation: This is a common pathway where a precursor molecule containing both an aromatic ring and an acyl group undergoes cyclization to form a cyclic ketone, such as a dibenzoxepinone derivative. nih.gov The reaction typically begins with the conversion of a carboxylic acid to a more reactive acyl chloride intermediate. nih.gov A Lewis acid catalyst, such as FeCl₂, facilitates the electrophilic attack of the acyl group onto the aromatic ring. nih.gov
Ullmann Condensation and Ring-Closing Metathesis (RCM): This two-step protocol involves an initial Ullmann-type coupling to form a diaryl ether, followed by an RCM reaction to construct the seven-membered ring. nih.govresearchgate.net This strategy provides a direct route to the tricyclic system and is tolerant of various functional groups. researchgate.net
Intramolecular Nucleophilic Aromatic Substitution (SNAr): In this approach, a nucleophilic group (often a hydroxyl group) on one part of a precursor molecule displaces a leaving group on an adjacent aromatic ring. nih.gov The presence of strongly electron-withdrawing groups, such as nitro groups, on the ring containing the leaving group is essential to activate it for nucleophilic attack. mdpi.comnih.gov This method can be highly efficient, with yields reported between 88% and 95%. nih.gov
Knoevenagel Condensation followed by Ullmann Ether Formation: Researchers have proposed a two-step, one-pot synthesis that proceeds via an initial Knoevenagel condensation, followed by a cyclizing Ullmann ether formation to yield the dibenzo[b,f]oxepine structure. mdpi.comnih.gov
McMurry Reaction: Intramolecular coupling of two carbonyl groups on a diaryl ether substrate using a TiCl₄/Zn catalyst can also form the dibenzo[b,f]oxepine ring system. nih.gov The mechanism is thought to proceed through a metallopinacol intermediate formed by the dimerization of ketyl radicals. nih.gov
Understanding the transient species formed during cyclization is fundamental to elucidating the reaction mechanism.
Carbocation Intermediates: In methods like the Wagner-Meerwein rearrangement of 9-(α-hydroxyalkyl)xanthenes to form dibenzo[b,f]oxepins, the reaction proceeds through a carbocation intermediate generated by the action of an acid catalyst like phosphorus(V) oxide. mdpi.comnih.gov The stability of this carbocation determines the reaction pathway and potential for rearrangements. nih.gov
Acylium Ions: During Friedel-Crafts acylation, the interaction of the acyl halide with a Lewis acid generates a highly electrophilic acylium ion (or a polarized complex), which is the key intermediate that attacks the aromatic ring. nih.gov
Meisenheimer Complex: In intramolecular SNAr reactions, the nucleophilic attack on the electron-deficient aromatic ring forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The stability of this complex, which is greatly enhanced by electron-withdrawing groups in the ortho and para positions, is critical for the reaction to proceed. wikipedia.orglibretexts.org
Radical Intermediates: The McMurry reaction pathway involves the formation of ketyl radicals through single-electron transfer from the titanium reagent to the carbonyl groups. nih.gov Dimerization of these radicals leads to the pinacol (B44631) intermediate that subsequently deoxygenates to form the C=C double bond of the oxepine ring. nih.gov
Reactivity of the Nitro Group in the Dibenzoxepine System
The nitro group at the 3-position of the dibenzo[b,f]oxepine ring is a key functional handle that dictates much of the compound's subsequent chemistry. Its strong electron-withdrawing nature activates the aromatic ring for certain reactions while also being susceptible to transformation itself.
The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr), making the carbon atom to which it is attached susceptible to attack by nucleophiles. wikipedia.orglibretexts.org
Mechanism: The SNAr reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon bearing the nitro group, forming a resonance-stabilized Meisenheimer complex. wikipedia.org The negative charge of this intermediate is delocalized onto the nitro group, which stabilizes the complex, particularly when the nitro group is ortho or para to the site of attack. libretexts.orglibretexts.org Subsequently, the leaving group—in this case, the nitrite (B80452) ion (NO₂⁻)—is expelled, restoring the aromaticity of the ring. rsc.org
Reactivity: The presence of the nitro group at position 3, along with the electron-withdrawing cyano group at position 1, significantly lowers the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack. Studies on related systems, such as 1,3-dinitrodibenz[b,f] nih.govrsc.orgoxazepin-11(10H)-one, have shown that the nitro group at the 3-position is preferentially displaced by O- and S-nucleophiles over other positions. nih.gov This selectivity is attributed to the electronic activation at this position and potential steric factors influencing other sites. nih.gov
The conversion of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing a gateway to a wide range of other functionalities. The key challenge is to achieve this reduction selectively without affecting other reducible groups, such as the cyanide.
A variety of reagents and conditions can be employed for the chemoselective reduction of aromatic nitro compounds.
| Reagent/Catalyst System | Conditions | Selectivity Notes | Reference(s) |
| SnCl₂·2H₂O | Alcohol or Ethyl Acetate (B1210297), Heat | A classic and reliable method for reducing nitro groups in the presence of nitriles. The reaction is typically clean and high-yielding. | echemi.com |
| Hydrazine Hydrate | Pressure-mediated | Effective for the selective reduction of aromatic nitro groups while leaving amide functionalities intact. | researchgate.net |
| Ni(acac)₂ / PMHS | Mild conditions | An excellent system for chemoselective transfer hydrogenation, reducing nitro compounds with sensitive groups like esters and cyano to their corresponding amines in high yields. | rsc.org |
| Pd/C or Pt/C | H₂ gas | Catalytic hydrogenation is a powerful method. Platinum on carbon (Pt/C) is sometimes preferred over Palladium on carbon (Pd/C) as the latter can sometimes affect nitrile groups. | echemi.comnih.gov |
| Heterogeneous Biocatalyst | Mild, aqueous conditions | Emerging sustainable methods use enzymes like hydrogenase immobilized on a support to selectively reduce nitro groups over other unsaturated bonds. | nih.gov |
In biological systems, the reduction of nitroaromatic compounds is a critical metabolic pathway catalyzed by a variety of enzymes known as nitroreductases. nih.govnih.gov This process is generally a six-electron reduction that converts the nitro group (-NO₂) into an amino group (-NH₂). nih.gov
The reduction proceeds through distinct intermediates:
Nitro (R-NO₂) → Nitroso (R-NO): A two-electron reduction.
Nitroso (R-NO) → N-Hydroxylamino (R-NHOH): A further two-electron reduction.
N-Hydroxylamino (R-NHOH) → Amino (R-NH₂): The final two-electron reduction step.
These transformations are catalyzed by enzymes that transfer electrons, often via a radical mechanism (one electron at a time) or a hydride transfer equivalent (two electrons at a time). nih.gov
| Enzyme Family | Cofactor(s) / Notes | Role in Nitroreduction | Reference(s) |
| NADPH:Cytochrome P450 Oxidoreductase | NADPH, FAD, FMN | A key flavoenzyme that can donate electrons to nitro compounds, initiating the reduction sequence. | nih.gov |
| NAD(P)H:Quinone Oxidoreductase (NQO1) | NAD(P)H | An enzyme implicated in the direct nitroreduction of certain xenobiotics at its active site. | nih.gov |
| Xanthine Oxidase (XO) | FAD, Molybdenum, 2Fe-2S | Generates superoxide (B77818) anions which can act as the reductant for the nitro group. Implicated in the reduction of several nitroaromatic compounds. | nih.govnih.gov |
| Aldehyde Oxidase (AOX) | FAD, Molybdenum, 2Fe-2S | Similar to XO, it can catalyze nitroreduction in an FMN-dependent manner, a process that is typically inhibited by oxygen. | nih.govnih.gov |
| Aldo-Keto Reductases | NAD(P)H | A family of enzymes capable of reducing a wide range of substrates, including nitro compounds. | nih.gov |
The intermediates in this pathway, particularly the N-hydroxylamino derivative, can be chemically reactive and are sometimes responsible for the genotoxic effects of nitroaromatic compounds. nih.govnih.gov
Chemical Transformations Involving the Cyano Group
The cyano group in 3-nitrodibenzo[b,f]oxepin-1-yl cyanide is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and nucleophilic addition. The presence of the electron-withdrawing nitro group on the same aromatic ring is anticipated to modulate the reactivity of the cyano group, primarily by influencing the electrophilicity of the nitrile carbon.
The hydrolysis of aromatic nitriles can proceed under either acidic or basic conditions to yield carboxylic acids or amides. numberanalytics.comnumberanalytics.com For this compound, these transformations would lead to the formation of 3-nitrodibenzo[b,f]oxepin-1-carboxylic acid or 3-nitrodibenzo[b,f]oxepin-1-carboxamide, respectively.
Under acidic conditions, the reaction is initiated by protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. libretexts.orglibretexts.org Subsequent tautomerization and further hydrolysis of the intermediate amide lead to the final carboxylic acid product. libretexts.org
Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon. libretexts.org This process also proceeds through an amide intermediate. numberanalytics.com The strongly electron-withdrawing nitro group is expected to facilitate this reaction by increasing the partial positive charge on the nitrile carbon.
Table 1: Hypothetical Hydrolysis Reactions of this compound
| Starting Material | Reagents and Conditions | Major Product |
| This compound | H2SO4 (aq), Heat | 3-Nitrodibenzo[b,f]oxepin-1-carboxylic acid |
| This compound | NaOH (aq), Heat, then H3O+ | 3-Nitrodibenzo[b,f]oxepin-1-carboxylic acid |
| This compound | H2O2, NaOH (aq) | 3-Nitrodibenzo[b,f]oxepin-1-carboxamide |
Note: This table is based on general principles of nitrile hydrolysis, as specific experimental data for this compound is not available in the searched literature.
The reduction of the cyano group offers a direct route to primary amines. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. libretexts.orglibretexts.org The reduction of this compound would yield (3-nitrodibenzo[b,f]oxepin-1-yl)methanamine.
Reduction with LiAlH4 involves the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.orglibretexts.org This reaction typically requires an ethereal solvent and is followed by an aqueous workup to protonate the resulting amine. libretexts.org Catalytic hydrogenation, using catalysts such as palladium, platinum, or nickel, is another effective method. libretexts.org However, care must be taken as the nitro group is also susceptible to reduction under these conditions. Selective reduction of the nitrile in the presence of a nitro group can be challenging and may require specific catalytic systems. nih.gov
Table 2: Hypothetical Reduction Reactions of this compound
| Starting Material | Reagents and Conditions | Major Product |
| This compound | 1. LiAlH4, THF; 2. H2O | (3-Nitrodibenzo[b,f]oxepin-1-yl)methanamine |
| This compound | H2, Pd/C, Ethanol | (3-Aminodibenzo[b,f]oxepin-1-yl)methanamine |
| This compound | NaBH4, CoCl2, Methanol | (3-Nitrodibenzo[b,f]oxepin-1-yl)methanamine |
Note: This table illustrates potential reduction outcomes based on established methods for nitrile reduction. organic-chemistry.org The selectivity of these reactions for the target molecule has not been experimentally verified in the available literature.
The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles, most notably organometallic reagents such as Grignard reagents. This reaction provides a valuable method for the synthesis of ketones. libretexts.org The reaction of this compound with a Grignard reagent (e.g., methylmagnesium bromide) would, after hydrolysis of the intermediate imine, yield a ketone (1-(3-nitrodibenzo[b,f]oxepin-1-yl)ethan-1-one).
The mechanism involves the nucleophilic attack of the Grignard reagent on the nitrile carbon, forming a magnesium salt of an imine. Subsequent acidic workup hydrolyzes the imine to the corresponding ketone. libretexts.org The presence of the nitro group could potentially interfere with the Grignard reagent, and thus, reaction conditions would need to be carefully controlled.
Reactivity of the Dibenzoxepine Core
The dibenzoxepine core of the molecule consists of two benzene (B151609) rings fused to a central seven-membered oxepine ring. The reactivity of this core is influenced by the electronic effects of the substituents and the inherent properties of the heterocyclic system.
The existing nitro and cyano groups are strongly deactivating and meta-directing for electrophilic aromatic substitution. libretexts.org Therefore, further substitution on the aromatic ring already bearing these groups is expected to be difficult and would likely occur at the positions meta to both the nitro and cyano groups. The other aromatic ring, being unsubstituted, would be more susceptible to electrophilic attack. The directing influence of the ether linkage in the dibenzoxepine system would favor substitution at the ortho and para positions relative to the oxygen bridge.
The seven-membered oxepine ring in dibenzo[b,f]oxepine systems can exist in equilibrium with its valence isomer, an arene oxide. psu.edu This equilibrium is a key feature of oxepine chemistry. The stability of the oxepine versus the arene oxide form is influenced by the substitution pattern on the aromatic rings.
The synthesis of the dibenzoxepine scaffold can be achieved through methods like ring-closing metathesis (RCM) of appropriately substituted diaryl ethers. researchgate.netwikipedia.orgorganic-chemistry.org While specific ring contraction or expansion reactions for this compound are not documented in the searched literature, such transformations are known for other heterocyclic systems and could potentially be induced under thermal or photochemical conditions, or through skeletal rearrangements initiated by reactive intermediates. For instance, epoxidation of the oxepine double bond could lead to reactive intermediates that might undergo rearrangement. nih.gov
Stereoselective Reactions and Chiral Induction within the Dibenzoxepine Scaffold
The inherent non-planar, chiral nature of the dibenzo[b,f]oxepine scaffold presents a unique platform for stereoselective reactions and chiral induction. The seven-membered central ring adopts a twisted or "basket" conformation, creating a chiral axis and rendering the molecule asymmetric. nih.govnih.gov This structural feature is a critical determinant in the stereochemical outcome of reactions involving the dibenzoxepine core.
Calculations using Density Functional Theory (DFT) have shown that the dibenzo[b,f]oxepine scaffold is not planar, with dihedral angles between the aromatic rings connected by the oxygen atom and the double bond ranging from approximately 64.9° to 68.8°. nih.gov This fixed, twisted conformation means that substituents on the aromatic rings can exist in distinct stereochemical environments, influencing the approach of reagents and the formation of stereoisomers.
While specific research on the stereoselective synthesis of this compound is not extensively documented, the principles of asymmetric synthesis applied to the broader class of dibenzoxepines and related seven-membered heterocycles offer significant insights into potential stereoselective pathways.
Asymmetric Hydrogenation:
A prominent strategy for inducing chirality in the dibenzoxepine core involves the asymmetric hydrogenation of the endocyclic C=C double bond. This approach is particularly relevant for creating chiral centers within the seven-membered ring. Research on related dibenzo-fused azepine derivatives has demonstrated the high efficacy of chiral cationic ruthenium diamine catalysts in achieving excellent enantioselectivity. rsc.org For instance, the asymmetric hydrogenation of dibenzo[b,f] nih.govresearchgate.netoxazepine derivatives has yielded products with up to 99% enantiomeric excess (ee). rsc.org This suggests that a similar catalytic system could be employed for the stereoselective reduction of the double bond in a suitably substituted dibenzo[b,f]oxepine precursor to introduce chirality. The choice of the chiral ligand and the catalyst's counteranion have been shown to significantly influence the enantioselectivity of such transformations. rsc.org
Catalyst-Controlled Cycloaddition Reactions:
Palladium-catalyzed [4+3] cycloaddition reactions have emerged as a powerful tool for the highly regio- and enantioselective synthesis of benzoxepine (B8326511) frameworks. researchgate.net By employing chiral phosphoramidite (B1245037) ligands, it is possible to control the stereochemical outcome of the cycloaddition, leading to enantioenriched seven-membered ring systems. While this method builds the core structure itself, it represents a viable pathway to chiral dibenzoxepine derivatives from acyclic precursors.
Substrate-Controlled Diastereoselective Reactions:
The inherent chirality of a substituted dibenzoxepine can direct the stereochemistry of subsequent reactions. For instance, in a multi-step synthesis of a mineralocorticoid receptor antagonist featuring a dibenzoxepine-like core, a sequential double Heck reaction was utilized to stereoselectively form an E-vinyl bromide. acs.org This demonstrates how the existing geometry of the molecule can control the formation of new stereocenters.
Potential for Chiral Induction in Functionalization:
For a molecule like this compound, introducing chirality could be envisioned through several hypothetical pathways based on established stereoselective methods:
Asymmetric Reduction of the Nitro Group: The reduction of the nitro group at the 3-position to an amine could potentially be achieved enantioselectively using chiral reducing agents or catalysts. However, this is often challenging due to the harsh conditions typically required.
Chiral Phase-Transfer Catalysis: The introduction of the cyanide group at the 1-position via nucleophilic aromatic substitution could potentially be rendered stereoselective by employing a chiral phase-transfer catalyst. This would require a suitable leaving group at the 1-position and a catalyst capable of differentiating between the enantiotopic faces of the dibenzoxepine ring.
Enzymatic Reactions: Chemoenzymatic strategies, such as those using lyases, have been successful in the asymmetric synthesis of related heterocyclic compounds like dihydrobenzoxazinones with high enantiomeric excess. nih.gov A hypothetical enzymatic process could be developed to selectively functionalize the dibenzoxepine core.
The successful application of these stereoselective strategies would be highly dependent on the development of specific catalysts and reaction conditions tailored to the dibenzo[b,f]oxepine scaffold and the particular substituents present on the aromatic rings.
Data Table: Examples of Stereoselective Syntheses in Dibenzo-fused Seven-Membered Ring Systems
| Reaction Type | Catalyst/Reagent | Substrate Type | Product Type | Stereoselectivity | Reference |
| Asymmetric Hydrogenation | Chiral Cationic Ruthenium Diamine Catalysts | Dibenzo[b,f] nih.govresearchgate.netoxazepine derivatives | Chiral Dibenzo[b,f] nih.govresearchgate.netoxazepine derivatives | Up to 99% ee | rsc.org |
| [4+3] Cycloaddition | Pd(0) with Chiral Phosphoramidite Ligands | Acyclic precursors | Benzo[b]oxepines | High regio- and enantioselectivity | researchgate.net |
| Sequential Double Heck Reaction | Pd(OAc)₂ | Iodo bromo ether | Dibenzoxepine with E-vinyl bromide | Stereoselective formation of E-isomer | acs.org |
Advanced Spectroscopic and Structural Elucidation Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution. For 3-nitrodibenzo[b,f]oxepin-1-yl cyanide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for an unambiguous assignment of all proton and carbon signals.
The structural elucidation process begins with the acquisition of 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would reveal the number of distinct protons, their chemical environment, multiplicity (splitting pattern), and integration (ratio). The ¹³C NMR spectrum indicates the number of unique carbon atoms.
Given the complexity and signal crowding expected in the aromatic region of the spectra, 2D NMR experiments are indispensable for a complete and accurate assignment. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be crucial for tracing the connectivity of protons within each of the two benzene (B151609) rings (e.g., establishing the H-6, H-7, H-8, H-9 and H-2, H-4 spin systems).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of protonated carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. For a non-planar molecule like a dibenzo[b,f]oxepine, NOESY can provide critical information about its conformation and the spatial relationship between protons on different rings.
The positions of the nitro (NO₂) and cyano (CN) groups, both of which are strongly electron-withdrawing, have a predictable influence on the ¹H and ¹³C chemical shifts. This is analyzed through substituent-induced chemical shifts (SCS). researchgate.net
The ¹³C NMR chemical shifts for the parent compound, 3-nitrodibenzo[b,f]oxepine (B5578644), have been reported. researchgate.net The introduction of a cyano group at the C-1 position would cause a significant downfield shift (deshielding) for C-1 itself. It would also influence the chemical shifts of neighboring carbons, particularly C-2, C-11a, and C-9a. Similarly, the proton chemical shifts would be affected; H-2 and H-4 on one ring and the protons on the other ring (H-6, H-7, H-8, H-9) would all experience shifts based on the combined electronic effects of the nitro and cyano substituents.
Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, extrapolated from known data for related dibenzoxepines.
Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹³C δ (ppm) | Predicted ¹H δ (ppm) | HMBC Correlations (from H) |
|---|---|---|---|
| 1 | ~110 | - | - |
| 2 | ~135 | ~8.4 (d) | C-1, C-3, C-4, C-11 |
| 3 | ~148 | - | - |
| 4 | ~125 | ~8.2 (d) | C-2, C-3, C-4a, C-5a |
| 4a | ~128 | - | - |
| 5a | ~158 | - | - |
| 6 | ~122 | ~7.3 (d) | C-4a, C-8, C-9a |
| 7 | ~130 | ~7.5 (t) | C-5a, C-9 |
| 8 | ~126 | ~7.4 (t) | C-6, C-9a |
| 9 | ~132 | ~7.6 (d) | C-7, C-9a |
| 9a | ~134 | - | - |
| 10 | ~142 | ~7.1 (s) | C-1, C-5a, C-9, C-11a |
| 11 | ~117 | - | - |
| 11a | ~155 | - | - |
Note: These are estimated values. Actual shifts depend on the solvent and experimental conditions. 'd' denotes a doublet, 't' a triplet, and 's' a singlet.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
HRMS provides the exact mass of the parent ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₅H₇N₂O₃), the calculated exact mass of the molecular ion [M]⁺• is 263.0457.
Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), would be used to study the fragmentation pathways. This provides structural confirmation by breaking the molecule into smaller, identifiable pieces. The fragmentation of the protonated molecule [M+H]⁺ (m/z 264.0535) would likely proceed through characteristic losses of the substituent groups and cleavages of the seven-membered oxepine ring.
Interactive Table: Predicted HRMS Fragmentation for this compound [M+H]⁺
| Proposed Fragment Ion | Neutral Loss | Calculated m/z |
|---|---|---|
| [C₁₅H₈N₂O₃]⁺ | - | 264.0535 |
| [C₁₅H₈NO]⁺ | - NO₂ | 218.0606 |
| [C₁₄H₈NO₃]⁺ | - HCN | 238.0504 |
| [C₁₄H₈N]⁺ | - HCN, - NO₂ | 190.0657 |
| [C₁₄H₇N₂O₂]⁺ | - CO | 235.0508 |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides the ultimate proof of structure by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique would yield exact bond lengths, bond angles, and torsion angles.
For the dibenzo[b,f]oxepine system, a key structural feature is its non-planarity. DFT calculations have shown that the scaffold typically adopts a non-planar, basket-like conformation. mdpi.com X-ray analysis would confirm this conformation for this compound and quantify the dihedral angle between the two benzene rings. nih.gov Furthermore, it would reveal how the nitro and cyano substituents are oriented relative to the rings and detail any intermolecular interactions, such as π-π stacking, that stabilize the crystal lattice.
Interactive Table: Key Parameters from a Hypothetical X-ray Crystal Structure Analysis
| Parameter | Expected Information | Significance |
|---|---|---|
| Crystal System & Space Group | e.g., Monoclinic, P2₁/c | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Precise lengths and angles | Defines the fundamental repeating unit of the crystal. |
| Dihedral Angle (Ring A vs. Ring B) | ~60-70° | Confirms the non-planar "basket" conformation of the oxepine ring. mdpi.com |
| Bond Lengths (C-NO₂, C-CN) | e.g., ~1.47 Å, ~1.45 Å | Provides insight into the electronic nature of the substituent-ring bond. |
| Intermolecular Interactions | Distances and geometries of π-π stacking, C-H···O/N contacts | Explains the packing of molecules in the solid state. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Electronic Transitions
IR and UV-Vis spectroscopy are used to identify functional groups and study the electronic properties of the conjugated π-system, respectively.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands corresponding to the vibrations of the molecule's functional groups. The presence of the nitrile and nitro groups would be easily confirmed by strong, characteristic peaks.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information on electronic transitions within the molecule. The extensive conjugated system of the dibenzo[b,f]oxepine core, augmented by the electron-withdrawing nitro and cyano groups, is expected to give rise to strong absorptions in the UV region, likely corresponding to π→π* transitions. Weaker n→π* transitions associated with the nitro group and the ether oxygen may also be observable.
Interactive Table: Characteristic IR and UV-Vis Data
| Spectroscopy | Feature | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |
|---|---|---|
| IR | C≡N Stretch (Nitrile) | ~2230 (sharp, strong) |
| NO₂ Asymmetric Stretch | ~1530 (strong) | |
| NO₂ Symmetric Stretch | ~1350 (strong) | |
| C-O-C Asymmetric Stretch (Ether) | ~1250 (strong) | |
| UV-Vis | π→π* Transitions | ~250-350 nm |
| n→π* Transition | >350 nm (weak) |
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Structure Elucidation
The non-planar, boat-like conformation of the dibenzo[b,f]oxepine ring system makes it inherently chiral due to restricted rotation around the single bonds connecting the benzene rings (atropisomerism). If the enantiomers of this compound were separated or if an enantioselective synthesis were performed, chiroptical techniques like VCD and ECD would be essential for assigning the absolute configuration (P or M) of the enantiomers.
Electronic Circular Dichroism (ECD): This technique measures the differential absorption of left and right circularly polarized light in the UV-Vis region. It is highly sensitive to the three-dimensional arrangement of chromophores.
Vibrational Circular Dichroism (VCD): VCD is the infrared analog of ECD, measuring differential absorption in the IR region. It provides a detailed fingerprint of a molecule's stereochemistry.
For both techniques, the absolute configuration is determined by comparing the experimentally measured spectrum with a spectrum predicted from quantum-chemical calculations (e.g., time-dependent density functional theory, TD-DFT). A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration of the chiral molecule in solution.
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for the study of molecular systems. DFT calculations have been effectively used to analyze the geometry of dibenzo[b,f]oxepine derivatives. nih.govnih.gov These studies have revealed that the dibenzo[b,f]oxepine scaffold is not planar, instead adopting a "basket" conformation. nih.govnih.gov For instance, calculations have shown the dihedral angles between the aromatic rings connected by the oxygen atom and the double bond are in the range of 64.9° to 68.8°. nih.gov
A primary application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 3-NITRODIBENZO[B,F]OXEPIN-1-YL CYANIDE, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This is crucial as the dibenzo[b,f]oxepine ring system is known to be non-planar. nih.gov
Furthermore, if different isomers (e.g., conformational isomers) of the molecule exist, DFT can be used to calculate their relative energies. By comparing the total electronic energies of the optimized geometries, the most stable isomer can be identified. For example, in studies of related azo-dibenzo[b,f]oxepine derivatives, DFT calculations using the B3LYP functional were employed to determine the energy difference between E and Z isomers, finding the E-isomer to be significantly higher in energy. nih.govnih.gov
| Isomer | Method/Basis Set | Total Energy (Hartree) | Relative Energy (kcal/mol) |
| Conformer A | B3LYP/6-31G | -1100.12345 | 0.00 |
| Conformer B | B3LYP/6-31G | -1100.12000 | 2.16 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. The MEP illustrates the electrostatic potential on the electron density surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the nitro and cyanide groups would be expected to be regions of high negative potential.
Frontier Molecular Orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov For related dibenzo[b,f]oxepine derivatives, the HOMO and LUMO energies have been calculated to assess the HOMO-LUMO gap for different isomers. nih.gov
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 4.4 |
DFT calculations can also predict spectroscopic properties with a reasonable degree of accuracy. For Nuclear Magnetic Resonance (NMR) spectroscopy, the magnetic shielding of each nucleus can be calculated and then converted into chemical shifts. These predicted shifts can aid in the interpretation of experimental spectra. For instance, the 13C NMR chemical shifts for the parent compound, 3-nitrodibenzo[b,f]oxepine (B5578644), have been reported and utilized in the analysis of its derivatives. nih.govresearchgate.net
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption spectra. This involves calculating the excitation energies and oscillator strengths of the molecule. For related dibenzo[b,f]oxepine derivatives, UV-Vis spectra have been used to investigate the properties of different isomers. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation. For a flexible molecule like this compound, MD simulations could explore its conformational landscape, identifying the most populated conformations and the transitions between them. This is particularly relevant for understanding how the molecule might interact with a biological target. While specific MD studies on this cyanide derivative are not found, molecular dynamics simulations have been mentioned in the context of pharmacological studies of related dibenzo[b,f]oxazepine derivatives. uni-regensburg.de
Reaction Pathway Modeling and Transition State Calculations
Computational chemistry can be used to model chemical reactions, elucidating their mechanisms and predicting their kinetics. This involves mapping out the potential energy surface of the reaction, identifying the minimum energy pathways from reactants to products. A key aspect of this is the location of the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction. For the synthesis or degradation of this compound, these calculations could provide valuable insights into the reaction conditions required and the potential for side products. For example, in the study of other chemical systems, quantum chemical molecular dynamics has been used to investigate reaction pathways and product formation. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Methodologies in Compound Design and Chemical Space Exploration
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are built by calculating a set of molecular descriptors (physicochemical, topological, electronic, etc.) for a series of molecules with known activities. A mathematical model is then developed to correlate these descriptors with the activity.
For a compound like this compound, if it were part of a series of potential therapeutic agents, QSAR could be used to predict the activity of new, unsynthesized derivatives. This allows for the rational design of more potent compounds and the exploration of the chemical space around the dibenzo[b,f]oxepine scaffold. While no QSAR studies were found for this specific compound, the methodology has been successfully applied to other cyanide-containing derivatives to develop predictive models for their biological activity. nih.gov
Research Applications As Chemical Probes and Building Blocks
Utilization of Dibenzo[b,f]oxepine Derivatives in Organic Synthesis as Synthetic Intermediates
The dibenzo[b,f]oxepine skeleton is a key building block in organic synthesis, providing access to more complex molecular architectures, including several naturally occurring products. researchgate.netnih.gov A variety of synthetic strategies have been developed to construct this tricyclic system, highlighting its importance as a synthetic intermediate.
Key synthetic methods include:
Ullmann Coupling and Friedel-Crafts Reaction: This two-step protocol is a common approach to building the core structure. nih.govnih.gov
Intramolecular McMurry Reaction: Diaryl ethers can be used as substrates to form the dibenzo[b,f]oxepine ring through an intramolecular coupling reaction catalyzed by titanium complexes like TiCl₄/Zn. nih.govresearchgate.net
Cascade Reactions: One-pot syntheses involving a cascade of reactions, such as nucleophilic aromatic substitution followed by a Knoevenagel condensation, offer an efficient route to functionalized dibenzo[b,f]oxepines. mdpi.comresearchgate.net
Wagner-Meerwein Rearrangement: This method allows for the synthesis of dibenzo[b,f]oxepines from 9-hydroxyalkylxanthene precursors. nih.govsemanticscholar.org
Heck Reaction and Pd-catalyzed Etherification: A sequential application of these reactions has also proven effective for synthesizing the scaffold. researchgate.netnih.gov
These synthetic routes have been instrumental in the total synthesis of biologically active natural products like Bauhinoxepin J. nih.gov The versatility of these methods allows for the introduction of various functional groups, making the dibenzo[b,f]oxepine scaffold a valuable intermediate for creating libraries of compounds for further study. The nitro and cyano groups of 3-NITRODIBENZO[B,F]OXEPIN-1-YL CYANIDE, for instance, could serve as handles for a range of chemical transformations, such as reduction of the nitro group to an amine or hydrolysis of the cyanide to a carboxylic acid, thus expanding its synthetic utility.
Table 1: Selected Synthetic Strategies for the Dibenzo[b,f]oxepine Scaffold
| Synthetic Method | Key Reactants/Catalysts | Typical Yields | Reference |
|---|---|---|---|
| Ullmann Coupling & Friedel-Crafts | Halogen and hydroxy derivatives of styrene (B11656) | - | nih.gov |
| Intramolecular McMurry Reaction | Diaryl ethers, TiCl₄/Zn | 53-55% | nih.gov |
| Cascade Reaction (SNAr/Knoevenagel) | Substituted phenols and benzaldehydes | up to 92% | mdpi.comresearchgate.net |
| Wagner-Meerwein Rearrangement | 9-hydroxyalkylxanthene, P₂O₅ | Varies | nih.govsemanticscholar.org |
| Mizoroki-Heck Reaction | Diaryl ether, Pd₂(dba)₃ | 59% | nih.gov |
Development of Novel Chemical Tools and Probes Based on the Dibenzoxepine Scaffold
The unique structural and photophysical properties of the dibenzo[b,f]oxepine scaffold make it an attractive candidate for the development of chemical probes and tools for biological research. mdpi.comnih.gov A significant area of investigation is its use in photopharmacology, where the activity of a molecule can be controlled by light. mdpi.com
Researchers have synthesized hybrid molecules by combining the dibenzo[b,f]oxepine skeleton with photoswitchable units, most notably azobenzenes. nih.govmdpi.com These hybrid compounds can undergo reversible E/Z isomerization upon irradiation with light of specific wavelengths. nih.govnih.gov This photoisomerization leads to a significant change in the molecule's geometry and polarity, which can be harnessed to control its biological activity in a spatially and temporally precise manner. nih.gov
For example, dibenzo[b,f]oxepine-azobenzene hybrids have been designed as potential microtubule inhibitors. nih.govmdpi.com Microtubules are crucial for cell division, and agents that disrupt their dynamics are potent anticancer drugs. nih.gov By incorporating a photoswitch, the inhibitory action of the dibenzo[b,f]oxepine derivative can be turned "on" or "off" with light, potentially reducing side effects associated with conventional chemotherapy. mdpi.com Computational docking studies have shown that these hybrid molecules can interact with the colchicine (B1669291) binding site on tubulin, a key protein in microtubule formation. nih.govmdpi.com The specific interaction can depend on the isomeric state (E or Z) of the azobenzene (B91143) unit. mdpi.com
Exploration of the Dibenzoxepine Core for Materials Science Research
The rigid, non-planar "basket" conformation of the dibenzo[b,f]oxepine scaffold, combined with its interesting photophysical properties, has led to its exploration in materials science. semanticscholar.orgacs.org A key application is the development of photoswitchable and photochromic materials. nih.gov
Light-driven molecular switches are fundamental components for creating stimuli-responsive dynamic materials. acs.org The dibenzo[b,f]oxepine structure has been embedded into other photochromic systems, such as hexaarylbiimidazole (HABI) and binaphthyl-bridged imidazole (B134444) dimers (BN-ImD), to modulate their properties. acs.org In a recent study, fusing a dibenzo[b,f]oxepine unit to a BN-ImD framework resulted in a molecule, BN-DBOXPImD, with a significantly accelerated thermal reversion from its metastable colorless state back to its stable colored state. acs.org This ability to tune the switching kinetics is crucial for the design of advanced materials for applications like data storage or smart windows. Density functional theory (DFT) calculations suggest that the dibenzoxepine structure influences the thermal stability of the different isomeric states of the photochromic molecule. acs.org
Functionalization of the Dibenzoxepin Framework for Diverse Chemical Applications
The functionalization of the dibenzo[b,f]oxepine framework is a key area of research aimed at diversifying its chemical properties and applications. Various methods have been developed to introduce a wide range of substituents onto the aromatic rings and the core structure.
One common strategy involves the condensation of a substituted dibenzo[b,f]oxepine with various aldehydes in the presence of a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂). nih.govnih.gov This allows for the attachment of new aryl groups to the scaffold. nih.gov Another approach is the reduction of a nitro group, which is often introduced during the synthesis of the core structure, to an amine. nih.gov This amine can then serve as a nucleophile for further reactions, such as amide bond formation to create hybrid molecules. mdpi.commdpi.com
The synthesis of dibenzo[b,f]oxepine-azobenzene hybrids for photopharmacology is a prime example of functionalization. mdpi.com In these syntheses, amine derivatives of dibenzo[b,f]oxepine are reacted with carboxylic acid chlorides of azobenzenes to form an amide linkage, effectively tethering the photoswitch to the bioactive scaffold. mdpi.commdpi.com The specific positioning of substituents, such as electron-withdrawing groups on the azobenzene moiety, can be used to fine-tune the photophysical properties, like the absorption maxima, to enable photoswitching with visible light. mdpi.com
Table 2: Mentioned Chemical Compounds
| Compound Name | Core Scaffold/Functional Group |
|---|---|
| This compound | Dibenzo[b,f]oxepine |
| Dibenzo[b,f]oxepine | Dibenzo[b,f]oxepine |
| Bauhinoxepin J | Dibenzo[b,f]oxepine |
| Azobenzene | Azo compound |
| Colchicine | Tubulin inhibitor |
| Hexaarylbiimidazole (HABI) | Imidazole dimer |
| Binaphthyl-bridged imidazole dimer (BN-ImD) | Imidazole dimer |
| BN-DBOXPImD | Dibenzo[b,f]oxepine-imidazole hybrid |
| Boron trifluoride diethyl etherate | Lewis acid |
| Titanium tetrachloride (TiCl₄) | Lewis acid |
| Zinc (Zn) | Reducing agent |
Future Directions and Interdisciplinary Research Perspectives
Development of Novel Catalytic Methods for Dibenzoxepine Synthesis and Functionalization
The synthesis of the dibenzoxepine core and its derivatives has historically been a significant focus for organic chemists. thieme-connect.com Future research will prioritize the development of more efficient, selective, and sustainable catalytic methods. Transition-metal catalysis is a cornerstone of this effort, with iron, copper, ruthenium, and palladium-based catalysts being instrumental in constructing the dibenzoxepine skeleton. bohrium.com
Recent advancements have highlighted several promising strategies:
Palladium-Catalyzed Reactions : Palladium catalysis is widely used for creating dibenzoxepine derivatives. bohrium.com Key developments include sequential double Heck reactions for stereoselective synthesis and Suzuki-Miyaura cross-coupling for further functionalization, which have proven effective in pilot plant scales. acs.org The Catellani reaction, which uses palladium catalysis to form multiple carbon-carbon bonds via C-H bond functionalization, represents a highly convergent approach to the scaffold. researchgate.net
Copper-Catalyzed Reactions : Copper-catalyzed methods offer a complementary approach, particularly for one-pot cascade reactions that build complexity rapidly. nih.gov For instance, a one-pot Cu-catalyzed etherification/aldol condensation cascade has been successfully used to generate dibenzoxepine lactams. nih.gov
Iron-Catalyzed Reactions : Iron, being an earth-abundant and sustainable metal, is an attractive catalyst. A novel method for synthesizing dibenzoxepin-11(6H)-ones utilizes a cooperative system of FeCl2 and Cl2CHOCH3 for direct intramolecular ortho-acylation. researchgate.net
Transition-Metal-Free Approaches : To enhance the economic and environmental viability of synthesis, transition-metal-free methods are being explored. bohrium.com These include acid- or base-mediated transformations, such as the Wagner-Meerwein rearrangement of 9-(α-hydroxyalkyl)xanthenes to form the dibenzo[b,f]oxepine ring. nih.gov One-pot syntheses under transition-metal-free conditions, involving a cascade of nucleophilic aromatic substitution and Knoevenagel condensation, have also been reported. acs.org
Future work will likely focus on C-H activation and functionalization, allowing for the direct introduction of substituents like the nitro and cyanide groups onto the pre-formed dibenzoxepine core, thus avoiding the need to carry these functional groups through a multi-step synthesis.
| Catalytic Method | Metal/Reagent | Reaction Type | Application Example | Citations |
| Palladium-Catalysis | Pd(OAc)2, Pd-G3 Xantphos | Cross-Coupling, C-H Functionalization, Heck Reaction | Synthesis of various dibenzoxepine derivatives, including via Catellani and Suzuki-Miyaura reactions. | researchgate.netbohrium.comacs.orgresearchgate.netrsc.org |
| Copper-Catalysis | Cu(I) salts | Cascade Reactions, Intramolecular Amination | One-pot synthesis of dibenzoxepine lactams; synthesis of 1,4-benzodiazepinones. | bohrium.comnih.gov |
| Iron-Catalysis | FeCl2 | Intramolecular Acylation, Metathesis | Synthesis of dibenzoxepin-11(6H)-ones. | researchgate.netbohrium.com |
| Ruthenium-Catalysis | Ru-based catalysts | General Synthesis | Construction of dibenzoxepine derivatives. | bohrium.com |
| Metal-Free | Acids, Bases | Rearrangement, Cascade Reactions | Wagner-Meerwein rearrangement; one-pot synthesis via SNAr and Knoevenagel condensation. | bohrium.comnih.govacs.org |
Integration with Flow Chemistry and Automated Synthesis for High-Throughput Production
The transition from laboratory-scale synthesis to high-throughput production for screening and potential manufacturing requires robust and scalable technologies. Flow chemistry, which involves performing reactions in a continuously flowing stream, offers significant advantages over traditional batch methods. youtube.com These benefits include precise control over reaction parameters like temperature and time, improved safety, and the potential for direct scaling and automation. youtube.comresearchgate.net
While specific flow syntheses for 3-nitrodibenzo[b,f]oxepin-1-yl cyanide are not yet detailed, the successful application of flow chemistry to related heterocyclic systems, such as dibenzodiazepines, demonstrates its feasibility. researchgate.net Key aspects of integrating flow chemistry include:
Chemoselective Reductions : Flow hydrogenation protocols enable the selective reduction of functional groups, such as a nitro group, to generate amine intermediates in situ, which can then be used in subsequent cyclization steps. researchgate.net
Accessing Inaccessible Chemistries : The ability to superheat reactions by applying back pressure allows for transformations that are difficult to achieve in batch reactors. youtube.com This can accelerate reaction rates and enable new synthetic pathways.
The modular nature of flow chemistry systems is ideal for creating libraries of dibenzoxepine derivatives by systematically varying starting materials and reagents, facilitating rapid lead generation in drug discovery. youtube.com
Advanced Spectroscopic Characterization Techniques for In Situ Reaction Monitoring
Understanding complex reaction mechanisms and optimizing conditions are critical for developing efficient syntheses. Advanced spectroscopic techniques that allow for in situ (in the reaction mixture) monitoring provide real-time data on the concentration of reactants, intermediates, and products. spectroscopyonline.comrsc.org
For the synthesis of complex molecules like dibenzoxepines, several techniques are particularly valuable:
In Situ NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) is a powerful tool for studying the degradation and synthesis of heterocyclic compounds directly in culture media or reaction solutions. nih.govcaister.com Both ¹H and ¹³C NMR can provide detailed structural information and track the progress of a reaction over time. nih.govipb.pt In situ solid-state NMR is particularly useful for studying reactions on the surface of heterogeneous catalysts. rsc.org
In Situ Infrared (IR) and Raman Spectroscopy : Techniques like Attenuated Total Reflectance (ATR)-FTIR are widely used to follow reaction kinetics in real-time. spectroscopyonline.com They are sensitive to changes in functional groups, making them ideal for monitoring key transformations in dibenzoxepine synthesis.
Mass Spectrometry (MS) : Nanoelectrospray ionization mass spectrometry (nanoESI-MS) can simultaneously monitor catalysts, intermediates, and products in complex catalytic cycles, such as palladium-catalyzed cross-coupling reactions. purdue.edu This provides invaluable mechanistic insight into catalyst activation and deactivation pathways. purdue.edu
The combination of these in situ techniques with theoretical methods like Density Functional Theory (DFT) calculations allows for the confident identification of transient intermediates and the elucidation of detailed reaction mechanisms. rsc.org
| Technique | Information Provided | Application in Dibenzoxepine Synthesis | Citations |
| In Situ NMR | Real-time concentration of species, structural elucidation of intermediates, kinetic data. | Monitoring formation of the heterocyclic ring, studying catalyst behavior, and degradation pathways. | rsc.orgnih.govcaister.com |
| In Situ IR/Raman | Tracking changes in functional groups, reaction endpoints, kinetics. | Monitoring key bond formations (e.g., C-O ether linkage) and functional group transformations. | spectroscopyonline.com |
| In Situ Mass Spec. | Identification of reactants, products, and low-concentration catalytic intermediates. | Elucidating mechanisms of Pd-catalyzed cross-coupling reactions used in functionalization. | purdue.edu |
Exploration of Self-Assembly and Supramolecular Chemistry with Dibenzoxepine Scaffolds
The rigid, three-dimensional structure of the dibenzo[b,f]oxepine scaffold makes it an attractive building block (or "scaffold") for supramolecular chemistry and materials science. nih.govnih.govnih.gov This field explores how molecules can be designed to self-assemble into larger, ordered structures with emergent properties.
Future research directions include:
Biologically-Inspired Assembly : The dibenzo[b,f]oxepine core has been incorporated into molecules designed to inhibit the polymerization of tubulin, a protein that self-assembles into microtubules. nih.govnih.gov By mimicking the structure of natural tubulin inhibitors like colchicine (B1669291), these synthetic derivatives can disrupt microtubule dynamics, a mechanism relevant to cancer therapy. nih.gov
Photoswitchable Materials : By integrating photochromic units like azobenzenes with the dibenzoxepine scaffold, researchers have created molecular switches. nih.govmdpi.com These molecules can change their shape (isomerize) upon exposure to light of specific wavelengths, which in turn alters their properties and biological activity. nih.govmdpi.com This forms the basis of photopharmacology, which aims to control drug activity with light, potentially reducing side effects. mdpi.com
Crystal Engineering : The defined geometry of dibenzoxepine derivatives can be exploited to direct how molecules pack in the solid state, leading to the design of new crystalline materials with specific electronic or optical properties. The introduction of functional groups that can form strong intermolecular interactions, such as hydrogen bonds, is key to this approach. nih.gov
Enhanced Photochromic Systems : Incorporating the dibenzoxepine moiety into other photochromic systems, such as imidazole (B134444) dimers, has been shown to accelerate thermal reverse reactions and improve photoconversion efficiency, demonstrating its utility in tuning the properties of functional materials. acs.org
The exploration of these interdisciplinary avenues will continue to unlock the potential of the dibenzoxepine scaffold far beyond its traditional applications, paving the way for new smart materials and targeted therapeutics.
Q & A
Q. What are the standard synthetic routes for 3-nitrodibenzo[b,f]oxepin-1-yl cyanide, and which reagents are critical for achieving high yields?
Methodological Answer: The synthesis typically involves multi-step reactions starting with dibenzo[b,f]oxepin precursors. Key steps include nitration at the 3-position followed by cyanide functionalization. For example, nitro groups can be introduced via electrophilic aromatic substitution using nitric acid and sulfuric acid. Cyanide attachment may employ nucleophilic substitution with KCN or CuCN under controlled temperatures (40–60°C). Critical reagents include 4-nitrobenzoyl chloride for acylations and reducing agents like NaBH₄ for intermediate stabilization. Characterization via NMR (¹H/¹³C) and mass spectrometry ensures structural fidelity .
Q. How can NMR and mass spectrometry confirm the structural integrity of synthesized this compound?
Methodological Answer:
- NMR Analysis : ¹H NMR identifies aromatic proton environments (e.g., nitro group deshielding at δ 8.2–8.5 ppm) and cyanide-related shifts (C≡N resonance absence in ¹H but visible in ¹³C at ~110–120 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 295.05) and fragments specific to the oxepin-cyanide backbone. Cross-validation with UV spectra (λmax ~270 nm for nitroaromatics) enhances confidence .
Q. What analytical techniques are recommended for quantifying cyanide content in derivatives of this compound?
Methodological Answer: Automated colorimetric methods, such as membrane dialysis coupled with spectrophotometry, are preferred. These techniques liberate HCN gas from the sample matrix, reacting with pyridine-barbituric acid to form a chromophore (λmax 605 nm). Precision is improved by minimizing manual variability (e.g., <35% RPD for heterogeneous samples) and using internal standards like KSCN .
Advanced Research Questions
Q. How can batch-to-batch variability in synthesis be mitigated, particularly regarding nitro group positioning?
Methodological Answer: Variability arises from competing nitration sites (e.g., para vs. meta positions). Optimization strategies include:
- Temperature Control : Lower temperatures (0–5°C) favor meta-nitration.
- Catalytic Additives : Use of zeolites or Lewis acids (e.g., FeCl₃) directs regioselectivity.
- Post-Synthesis Analysis : HPLC with UV detection monitors positional isomers. Adjusting reaction stoichiometry (HNO₃:H₂SO₄ ratio) further refines yields .
Q. What statistical approaches address false positives in high-throughput screening of pharmacological derivatives?
Methodological Answer: The Benjamini-Hochberg procedure controls the false discovery rate (FDR) by ranking p-values and applying a threshold , where is the rank and the total tests. For example, with 100 tests and α=0.05, the 10th smallest p-value must be ≤0.005 to reject the null hypothesis. This reduces Type I errors while maintaining power compared to Bonferroni correction .
Q. How should researchers resolve discrepancies in reported synthetic yields under different catalytic conditions?
Methodological Answer:
- Controlled Replicates : Conduct triplicate reactions under identical conditions (temperature, solvent purity).
- Data Normalization : Express yields relative to internal controls (e.g., tert-butylbenzene for nitration efficiency).
- Meta-Analysis : Compare solvent polarity (logP) and catalyst turnover numbers across studies. Contradictions often arise from trace moisture in aprotic solvents, which quenches reactive intermediates .
Q. What in vivo challenges are associated with this compound’s CYP4A inhibition, and how can they be addressed?
Methodological Answer:
- Toxicity Mitigation : Encapsulation in liposomes or PEGylation reduces systemic exposure.
- Bioavailability Enhancement : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) prolongs half-life.
- Mechanistic Studies : Use siRNA knockdown in animal models to isolate 20-HETE synthesis effects from off-target pathways .
Q. How do automated cyanide analysis methods improve data quality compared to classical techniques?
Methodological Answer: Automated systems (e.g., flow injection analysis) reduce interferences from sulfides and thiocyanates via selective gas diffusion membranes. Precision improves from ±15% RSD (manual) to ±5% by standardizing reagent mixing and incubation times. Faster throughput (20 samples/hour vs. 5/hour) accommodates large-scale studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
